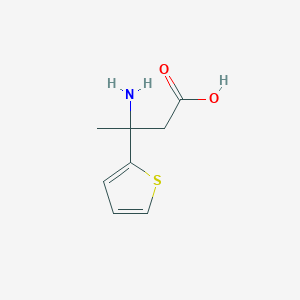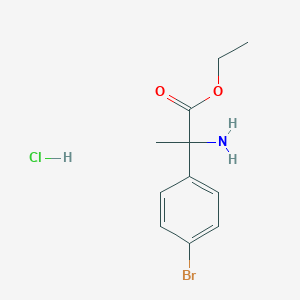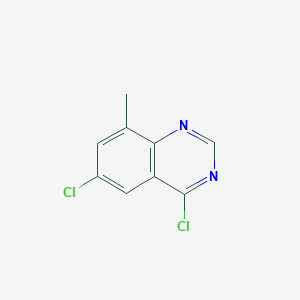![molecular formula C7H6N2O2 B13083830 Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
Isoxazolo[5,4-b]pyridin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridin-3-ylmethanol typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters .
Industrial Production Methods
These methods often involve large-scale reactions under controlled conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[5,4-b]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-b]pyridin-3-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antitumor and pesticidal properties.
Medicine: Investigated for its pharmacological potential, particularly in developing new therapeutic agents.
Industry: Utilized in agrochemistry for its pesticidal activity and as a herbicide antidote.
Mecanismo De Acción
like other heterocyclic compounds, it likely interacts with various molecular targets and pathways, influencing biological processes . Further research is needed to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-b]pyridin-3-ylmethanol can be compared to other isoxazolo[4,5-b]pyridine derivatives, which also exhibit diverse biological activities . These compounds include:
- Isoxazolo[4,5-b]pyridine
- Isoxazolo[3,4-b]pyridine
Uniqueness
This compound is unique due to its specific structure and the resulting biological activities.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6N2O2/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2 |
Clave InChI |
MQHHCIJDCSCGAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)



![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)







![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

